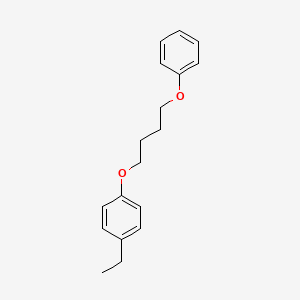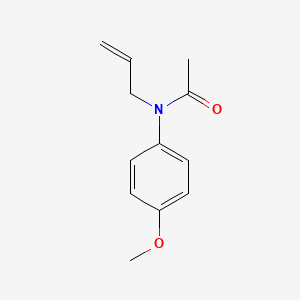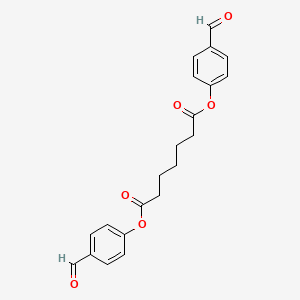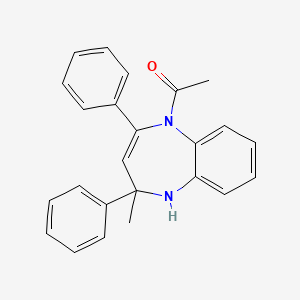
1-Ethyl-4-(4-phenoxybutoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(4-phenoxybutoxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with an ethyl group at the first position and a 4-phenoxybutoxy group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(4-phenoxybutoxy)benzene can be synthesized through a multi-step process involving the following key steps:
Formation of 4-phenoxybutanol: This can be achieved by reacting phenol with 4-chlorobutanol in the presence of a base such as sodium hydroxide.
Etherification: The 4-phenoxybutanol is then reacted with 1-ethyl-4-hydroxybenzene in the presence of a suitable catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-4-(4-phenoxybutoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens, nitric acid, or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitric acid, alkyl halides, Lewis acids as catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(4-phenoxybutoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-(4-phenoxybutoxy)benzene can be compared with other similar compounds, such as:
1-Ethyl-4-(4-methoxybutoxy)benzene: Similar structure but with a methoxy group instead of a phenoxy group.
1-Ethyl-4-(4-butoxy)benzene: Lacks the phenoxy group, resulting in different chemical and physical properties.
1-Ethyl-4-(4-phenoxypropoxy)benzene: Shorter alkyl chain, leading to variations in reactivity and applications.
Uniqueness: The presence of the phenoxy group in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it distinct from other similar compounds.
Eigenschaften
| 114810-61-6 | |
Molekularformel |
C18H22O2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1-ethyl-4-(4-phenoxybutoxy)benzene |
InChI |
InChI=1S/C18H22O2/c1-2-16-10-12-18(13-11-16)20-15-7-6-14-19-17-8-4-3-5-9-17/h3-5,8-13H,2,6-7,14-15H2,1H3 |
InChI-Schlüssel |
SBAKIVDXBWTNDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)


![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)
![Methyl 3-[methoxy(phenyl)phosphoryl]butanoate](/img/no-structure.png)



![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)
![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)
